molecular formula C6H8N4O3 B8448416 Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate

Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate

Cat. No.: B8448416
M. Wt: 184.15 g/mol
InChI Key: GDQFQDAFVQRGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate is a useful research compound. Its molecular formula is C6H8N4O3 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

methyl N-(2-amino-6-oxo-1H-pyrimidin-4-yl)carbamate

InChI

InChI=1S/C6H8N4O3/c1-13-6(12)9-3-2-4(11)10-5(7)8-3/h2H,1H3,(H4,7,8,9,10,11,12)

InChI Key

GDQFQDAFVQRGPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=O)NC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of sodium are dissolved in 200 ml of absolute methanol, whereupon the solution is treated with 30 g of guanidine hydrochloride. While stirring there is added thereto a solution of 50 g of methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate in 150 ml of absolute methanol. The resulting suspension is stirred overnight and thereafter concentrated at 40° in a water-jet vacuum. 600 ml of water are added to the residue and the resulting suspension is adjusted to pH 5 with glacial acetic acid while stirring. The resulting precipitate is filtered off under suction, washed with 250 ml of water and dried at 50° in vacuo. There is obtained methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate which is uniform according to thin-layer chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.